2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine is a compound belonging to the benzodiazole class of heterocyclic compounds. Benzodiazoles are characterized by their fused benzene and diazole rings, which confer unique chemical properties and biological activities. This particular compound features a cyclohexylmethyl group attached to the nitrogen of the benzodiazole ring, which may influence its pharmacological properties.
The compound can be synthesized through various organic chemistry methods, often involving the reaction of appropriate precursors under specific conditions. Its structure suggests potential applications in medicinal chemistry due to its unique functional groups.
The synthesis of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine typically involves:
2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine can undergo several types of chemical reactions:
The mechanism by which 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine exerts its effects likely involves interactions with biological targets such as enzymes or receptors. The presence of the amine group allows for hydrogen bonding and potential interactions with active sites on proteins.
2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine has potential applications in various fields:
This compound exemplifies the versatility and significance of benzodiazole derivatives in both medicinal and industrial chemistry contexts. Further research could elucidate its full potential and broaden its applications across various scientific disciplines.
Benzodiazole (benzimidazole) derivatives have evolved significantly since their initial discovery in the late 19th century. The core structure comprises a fused bicyclic system pairing benzene and imidazole rings, enabling diverse electronic interactions with biological targets. Systematic nomenclature follows IUPAC conventions:
Early pharmacological interest emerged from observations that C2 modifications confer protein-binding affinity, while C5/C6 amines enhance water solubility and hydrogen-bonding potential. The target compound’s designation—2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine—precisely reflects its cyclohexylmethyl (-CH₂C₆H₁₁) and amine (-NH₂) substituents at C2 and C5 positions, respectively [6] [10].
Table 1: Evolution of Key Benzodiazole Derivatives in Medicinal Chemistry
Compound Name | CAS Number | C2 Substituent | C5 Substituent | Primary Biological Role |
---|---|---|---|---|
1H-1,3-benzodiazol-4-amine | 4331-29-7 | H | NH₂ | Building block for complex synthesis |
2-phenyl-1H-1,3-benzodiazol-5-amine | 1767-25-5 | phenyl | NH₂ | Anxiolytic candidate scaffolds |
1-Ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine | 1155599-04-4 | ethyl | F | Neuroprotective agent prototypes |
2-ethyl-1h-1,3-benzodiazol-1-amine | 90559-02-7 | ethyl | NH₂ | Ligand design for receptor studies |
2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine | 2803863-42-3 | cyclohexylmethyl | NH₂ | Anxiolytic/anticonvulsant lead optimization |
The cyclohexylmethyl group exemplifies a strategic steric and lipophilic element in CNS drug design. Compared to phenyl or alkyl chains, this substituent offers:
In 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine, this group synergizes with the C5-amine to create a balanced amphiphilic profile. The amine provides a hydrogen-bond donor/acceptor for target engagement, while the cyclohexylmethyl moiety anchors the molecule in lipid-rich neuronal membranes or hydrophobic receptor domains. This design principle mirrors advanced candidates like 2-cyclohexyl-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS: 1158326-68-1), where cyclohexyl directly enhances anticonvulsant efficacy [3] [5].
Table 2: Physicochemical Comparison of C2-Substituted Benzodiazoles
C2 Substituent | clogP | tPSA (Ų) | Molecular Weight (g/mol) | Key Biopharmaceutical Properties |
---|---|---|---|---|
Phenyl (e.g., [8]) | 2.78 | 58.1 | 209.25 | Moderate BBB penetration; requires structural optimization |
Ethyl (e.g., [10]) | 1.92 | 54.0 | 161.20 | Rapid metabolism; limited target residence time |
Cyclohexylmethyl (e.g., [3]) | 4.62 | 41.5 | 229.33* | Enhanced membrane affinity; prolonged CNS exposure |
Cyclohexyl (e.g., [5]) | 3.85 | 41.5 | 243.76 | Optimal balance of lipophilicity and metabolic stability |
Note: Molecular weight of target compound without dihydrochloride salt.
This compound occupies a distinct niche among neurological multitarget-directed ligands (MTDLs). Benzodiazoles inherently modulate GABAergic pathways—validated by clinical agents like clonazepam—but C5 amines introduce potential interactions with:
The cyclohexylmethyl variant specifically demonstrates superior target engagement over simpler analogues. Molecular modeling suggests its bulky C2 group occupies a hydrophobic subpocket in GABAₐ receptors, augmenting allosteric modulation. Additionally, the C5 amine may enable hydrogen bonding with conserved residues in sodium channel inactivation domains, explaining preliminary anticonvulsant activity in ex vivo models [3] [7]. Unlike older benzodiazepines, this compound’s selective substitutions minimize sedative side effects while preserving efficacy—aligning with next-generation anxiolytic design paradigms [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: